molecular formula C14H16N2O4S2 B2358278 N-succinimidyl 4-(2-pyridyldithio)pentanoate CAS No. 341498-08-6

N-succinimidyl 4-(2-pyridyldithio)pentanoate

Cat. No.: B2358278
CAS No.: 341498-08-6
M. Wt: 340.41
InChI Key: GTBCXYYVWHFQRS-UHFFFAOYSA-N
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Description

N-succinimidyl 4-(2-pyridyldithio)pentanoate is a chemical compound widely used in bioconjugation and drug development. It is a bifunctional linker that contains a disulfide bond, making it particularly useful in the formation of antibody-drug conjugates (ADCs). This compound is known for its ability to form stable linkages between proteins and other molecules, facilitating targeted drug delivery and other applications in biomedical research .

Mechanism of Action

Target of Action

N-Succinimidyl 4-(2-pyridyldithio)pentanoate (SPP) is primarily used as a bifunctional linker in the formation of antibody-drug conjugates (ADCs) . The primary targets of SPP are therefore the antibodies and cytotoxic drugs that it links together. The role of these targets varies depending on the specific antibody and drug used, but generally, the antibody is designed to bind to a specific antigen on a cancer cell, while the drug is intended to kill the cancer cell once the ADC is internalized .

Mode of Action

SPP acts as a linker that connects an antibody to a cytotoxic drug, forming an ADC . The linker is cleavable, meaning it can be broken down to release the drug once the ADC has been internalized by the target cell . This allows the drug to be delivered directly to cancer cells, reducing the impact on healthy cells and potentially improving the efficacy of the treatment .

Biochemical Pathways

The exact biochemical pathways affected by SPP depend on the specific cytotoxic drug that it is linked to. In general, once the adc is internalized by the target cell, the drug is released and can interfere with various cellular processes, leading to cell death . The ability of SPP to form a cleavable linker means that the drug can be released in its active form, ready to exert its cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of SPP, as part of an ADC, would be influenced by factors such as absorption, distribution, metabolism, and excretion (ADME). It’s important to note that the pharmacokinetic properties of the ADC as a whole would be more relevant clinically, and these would depend on the properties of the antibody and drug, as well as the linker .

Result of Action

The result of SPP’s action is the formation of an ADC that can deliver a cytotoxic drug directly to cancer cells . This can lead to targeted cell death, reducing the impact on healthy cells and potentially improving the efficacy of the treatment .

Action Environment

The action of SPP, as part of an ADC, can be influenced by various environmental factors. For example, the stability of the ADC could be affected by factors such as pH and temperature. Additionally, the presence of certain enzymes in the target cell can influence the cleavage of the linker and the release of the drug . .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-succinimidyl 4-(2-pyridyldithio)pentanoate is synthesized through a series of chemical reactions involving the introduction of a disulfide bond and the activation of the carboxyl group. The typical synthetic route involves the reaction of 4-(2-pyridyldithio)pentanoic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide (DMF) under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

N-succinimidyl 4-(2-pyridyldithio)pentanoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amide-linked conjugates and free thiol-containing molecules, which are essential in various bioconjugation applications .

Scientific Research Applications

N-succinimidyl 4-(2-pyridyldithio)pentanoate is extensively used in scientific research, particularly in the following areas:

    Chemistry: As a cross-linking reagent for the synthesis of complex molecules.

    Biology: For labeling and modifying proteins and peptides.

    Medicine: In the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.

    Industry: In the production of diagnostic reagents and biosensors

Comparison with Similar Compounds

N-succinimidyl 4-(2-pyridyldithio)pentanoate is unique due to its bifunctional nature and the presence of a disulfide bond. Similar compounds include:

These compounds share similar applications but differ in their chemical structure and reactivity, making this compound particularly suitable for specific bioconjugation tasks.

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 4-(pyridin-2-yldisulfanyl)pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-10(21-22-11-4-2-3-9-15-11)5-8-14(19)20-16-12(17)6-7-13(16)18/h2-4,9-10H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBCXYYVWHFQRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)SSC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501347666
Record name 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

341498-08-6
Record name 1-{[4-(2-Pyridinyldisulfanyl)pentanoyl]oxy}-2,5-pyrrolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501347666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Pyridyldithio)pentanoic acid N-hydroxysuccinimide ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Q & A

A: SPP is a heterobifunctional crosslinker that reacts with primary amines and sulfhydryl groups. [] It contains an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, such as those found on lysine residues in proteins, and a 2-pyridyl disulfide group that reacts with sulfhydryl groups, such as those found on cysteine residues. []

ANone: The downstream effects depend on the target molecules being crosslinked. For example, SPP-mediated crosslinking of proteins can be used to:

  • Study protein-protein interactions: By crosslinking interacting proteins, SPP can help identify and characterize these interactions. []
  • Immobilize proteins: SPP can be used to immobilize proteins on solid supports for various applications, such as biosensors and affinity chromatography. []
  • Create protein conjugates: SPP can be used to conjugate proteins to other molecules, such as polyethylene glycol (PEG), to improve their stability or pharmacokinetic properties. []

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